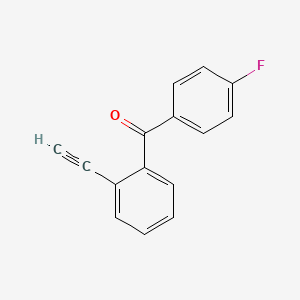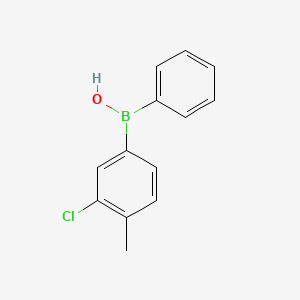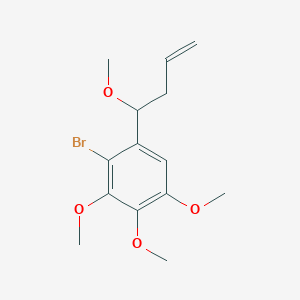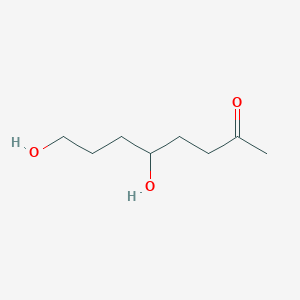
5,8-Dihydroxyoctan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dihydroxyoctan-2-one: is an organic compound with the molecular formula C8H16O3 It is characterized by the presence of two hydroxyl groups (-OH) at the 5th and 8th positions and a ketone group (C=O) at the 2nd position of the octane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dihydroxyoctan-2-one can be achieved through several methods. One common approach involves the hydroxylation of octan-2-one using specific reagents and catalysts. For instance, the use of osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) can facilitate the dihydroxylation of octan-2-one to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also considered to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 5,8-Dihydroxyoctan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 5,8-dioxooctan-2-one or 5,8-dicarboxyoctan-2-one.
Reduction: Formation of 5,8-dihydroxyoctan-2-ol.
Substitution: Formation of 5,8-dialkoxyoctan-2-one or 5,8-diacetoxyoctan-2-one .
Applications De Recherche Scientifique
Chemistry: 5,8-Dihydroxyoctan-2-one is used as an intermediate in organic synthesis. Its functional groups make it a versatile building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving hydroxylation and ketone reduction. It serves as a model substrate to understand the mechanisms of these biochemical processes.
Medicine: Potential applications in medicine include the development of pharmaceuticals where hydroxyl and ketone functionalities are required. It can be used in the synthesis of drug candidates with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials where specific functional groups are needed to achieve desired properties .
Mécanisme D'action
The mechanism of action of 5,8-Dihydroxyoctan-2-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ketone group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems. These interactions can modulate biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
5,8-Dihydroxydecane-2-one: Similar structure with a longer carbon chain.
5,8-Dihydroxyhexan-2-one: Similar structure with a shorter carbon chain.
5,8-Dihydroxy-2-octanone: Isomer with different positions of hydroxyl groups.
Uniqueness: 5,8-Dihydroxyoctan-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of hydroxyl groups at the 5th and 8th positions, along with a ketone group at the 2nd position, allows for diverse chemical transformations and interactions with biological targets .
Propriétés
Numéro CAS |
918310-91-5 |
|---|---|
Formule moléculaire |
C8H16O3 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
5,8-dihydroxyoctan-2-one |
InChI |
InChI=1S/C8H16O3/c1-7(10)4-5-8(11)3-2-6-9/h8-9,11H,2-6H2,1H3 |
Clé InChI |
NLMUUBWULHAEPU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC(CCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene](/img/structure/B12610098.png)
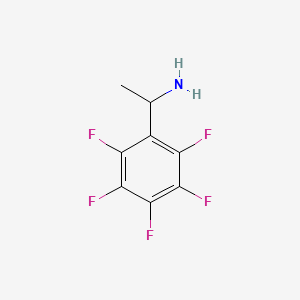
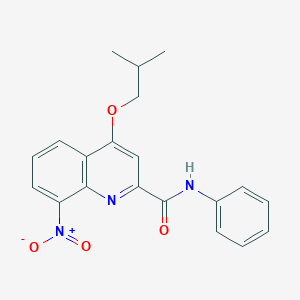
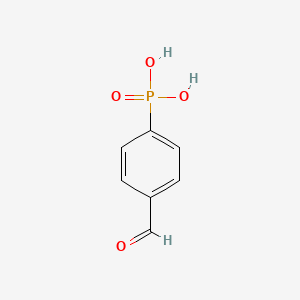


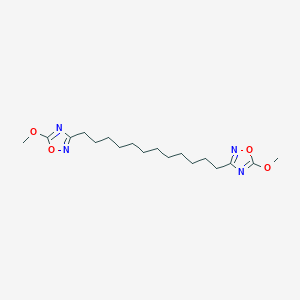
![5-Bromo-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12610123.png)
![N-[3-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12610129.png)
![3-Pyridinesulfonic acid, 5-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester](/img/structure/B12610135.png)
